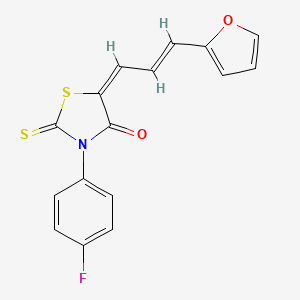

(E)-3-(4-fluorophényl)-5-((E)-3-(furan-2-yl)allylidène)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10FNO2S2 and its molecular weight is 331.38. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le squelette chroman-4-one, auquel appartient ce composé, sert de bloc de construction essentiel en chimie médicinale. Les chercheurs ont exploré ses dérivés pour leur potentiel en tant que candidats médicaments . L'investigation des activités pharmacologiques de ce composé pourrait conduire au développement de nouveaux médicaments ciblant des maladies spécifiques.

- Les acides boroniques et leurs esters, y compris ce composé, sont envisagés pour les dispositifs de délivrance de médicaments. La thérapie par capture neutronique (TCN) est une approche émergente pour le traitement du cancer. La stabilité des composés contenant du bore dans l'eau est cruciale pour leur application réussie en TCN . Des recherches supplémentaires pourraient évaluer la stabilité et l'efficacité de ce composé en TCN.

- Les groupes trifluorométhyles jouent un rôle important dans les produits pharmaceutiques et les produits agrochimiques. Des progrès récents en trifluorométhylation d'intermédiaires radicalaires centrés sur le carbone ont été rapportés . L'investigation de la réactivité de ce composé dans des conditions radicalaires pourrait fournir des informations sur son utilité synthétique.

Chimie Médicinale et Développement de Médicaments

Transporteurs de Bore pour la Thérapie par Capture Neutronique

Chimie Radicalaire et Trifluorométhylation

Activité Biologique

The compound (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one can be represented as follows:

- Molecular Formula : C13H10FNO2S

- Molecular Weight : 255.29 g/mol

The compound features a thiazolidinone core with substituents that include a fluorophenyl group and a furan moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including our compound of interest, in exhibiting anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated various thiazolidinone derivatives against cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, it showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.4 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 6.5 | Cell cycle arrest at G1/S phase |

| HeLa (Cervical) | 1.9 | Downregulation of MMP-9 mRNA expression |

These results indicate that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including cell cycle regulation and gene expression modulation .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored extensively. The compound was evaluated against various bacterial strains and fungi.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity observed:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 400 |

| Candida albicans | 300 |

| Pseudomonas aeruginosa | 500 |

These findings suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates pro-apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints.

- Antimicrobial Action : The presence of the thiazolidinone scaffold enhances membrane permeability in bacteria, leading to cell lysis.

Propriétés

IUPAC Name |

(5E)-3-(4-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEIQFUAKYXHLJ-GSPDUGTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.